molecular formula C15H12ClNO3 B6404888 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid CAS No. 1261928-68-0

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6404888
CAS No.: 1261928-68-0
M. Wt: 289.71 g/mol
InChI Key: BFSHMLDFZNIXQE-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is a chemical compound with the molecular formula C15H12ClNO3. It is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals . The compound is known for its unique structure, which includes a chloro-substituted benzoic acid moiety and a methylaminocarbonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include the preparation of intermediates, purification steps such as recrystallization or chromatography, and final product isolation. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-[3-(methylcarbamoyl)phenyl]benzoic acid
  • 5-Chloro-3’-(methylcarbamoyl)[1,1’-biphenyl]-3-carboxylic acid

Uniqueness

5-Chloro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to its specific substitution pattern and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit specific biological activities that may not be observed in similar compounds .

Properties

IUPAC Name

3-chloro-5-[3-(methylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-17-14(18)10-4-2-3-9(5-10)11-6-12(15(19)20)8-13(16)7-11/h2-8H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSHMLDFZNIXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10690658
Record name 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-68-0
Record name 5-Chloro-3'-(methylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10690658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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